1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
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Overview
Description
1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex organic compound with significant applications in various fields. This compound is known for its unique structural features, which include both benzofuran and isocyanate groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the isocyanate groups, leading to the formation of ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include quinones, amines, ureas, and carbamates, each with distinct properties and applications .
Scientific Research Applications
1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene involves its interaction with various molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its antimicrobial and anticancer properties, as it can disrupt essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, reaction products with 1-nonanol
- Trimellitic anhydride, methylenebis (phenylisocyanate) polymer
- 4,7-Dichloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid
Uniqueness
1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene stands out due to its dual functional groups, which confer a high degree of reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical modifications and high-performance materials .
Properties
CAS No. |
127564-25-4 |
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Molecular Formula |
C24H14N2O7 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
1,3-dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H4O5/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-8H,9H2;1-3H,(H,10,11) |
InChI Key |
ZBIMDPUULDFXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Related CAS |
25053-57-0 68954-50-7 |
Origin of Product |
United States |
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